Norgestimate

描述

诺孕酯是一种合成孕激素,是一种用于各种激素避孕药和激素替代疗法的激素。它是一种睾酮衍生物,以其微弱的雄激素活性而闻名。 诺孕酯通常与雌激素合用在口服避孕药中,以预防妊娠和治疗寻常痤疮 .

准备方法

合成路线和反应条件: 诺孕酯通过多步合成工艺从 19-去甲睾酮合成最终产物是通过 17β-羟基的乙酰化得到的 .

工业生产方法: 诺孕酯的工业生产涉及使用与实验室合成类似的步骤的大规模化学合成,但针对更高的产量和纯度进行了优化。 该过程包括严格的纯化步骤,以确保最终产品符合药品标准 .

化学反应分析

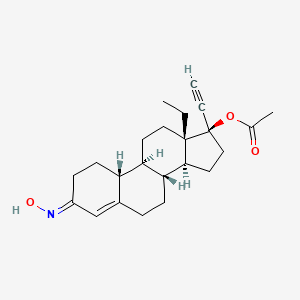

Structural Identification and Key Functional Groups

Norgestimate (C₂₃H₃₁NO₃) is a 19-nortestosterone derivative with three critical functional groups:

-

C3 oxime group (-N-O-)

-

C17β acetate ester (-O-CO-CH₃)

-

17α-ethynyl group (-C≡CH)

These groups dictate its metabolic fate and biological activity .

Deacetylation

This compound undergoes rapid hydrolysis of its C17β acetate ester via esterases in the intestine and liver, forming 17-desacetylthis compound (norelgestromin), its primary active metabolite .

Reaction:

Deoximation

The C3 oxime group is reduced to a ketone, converting 17-desacetylthis compound into norgestrel (levonorgestrel) .

Reaction:

Hydroxylation and Conjugation

-

Hydroxylation : CYP3A4 (primary), CYP2B6, and CYP2C9 oxidize norgestrel and 17-desacetylthis compound into hydroxylated metabolites .

-

Glucuronidation : UGT1A1 conjugates hydroxylated metabolites with glucuronic acid for renal excretion .

Enzymatic Pathways and Kinetic Parameters

| Parameter | 17-Desacetylthis compound | Norgestrel |

|---|---|---|

| Cₘₐₓ (ng/mL) | 1.82 | 2.79 |

| Tₘₐₓ (h) | 1.5 | 1.7 |

| AUC (h·ng/mL) | 16.1 | 49.9 |

| Half-life (h) | 24.9 | 45.0 |

Impact of Structural Modifications on Reactivity

-

Acetyl group removal : Deacetylation reduces biofilm-inhibitory activity by 3–6×, as seen in Staphylococcus aureus studies .

-

Racemic mixture : this compound exists as E/Z isomers, but metabolic pathways favor the active E isomer .

Excretion Pathways

Reaction-Specific Clinical Implications

科学研究应用

Contraceptive Applications

Mechanism of Action:

Norgestimate functions by suppressing ovulation through its action on the hypothalamic-pituitary axis, reducing the release of gonadotropins (LH and FSH) necessary for ovulation. Additionally, it increases sex hormone-binding globulin (SHBG), which decreases free testosterone levels, thereby reducing androgenic effects .

Clinical Efficacy:

this compound is commonly used in combined oral contraceptives (COCs). Clinical studies have demonstrated that formulations containing this compound and ethinyl estradiol are effective in preventing pregnancy while also providing cycle control comparable to older formulations . The Pearl index, which measures contraceptive efficacy, for this compound-containing COCs has been reported as low as 0.25 pregnancies per 100 woman-years .

Treatment of Acne Vulgaris

Clinical Studies:

this compound has been shown to be effective in treating moderate acne vulgaris, particularly in women with hormonal imbalances contributing to acne development. In a randomized controlled trial involving 257 women, those treated with this compound/ethinyl estradiol showed significant reductions in inflammatory lesions compared to placebo .

Data Summary:

| Study | Participants | Treatment Duration | Primary Outcome | Results |

|---|---|---|---|---|

| Study 1 | 257 women | 6 months | Inflammatory lesion count | OC group: -62% vs. Placebo: -39% |

| Study 2 | 59,701 women | 6 cycles | Cycle control | Pearl index: 0.25 pregnancies/100 woman-years |

Safety Profile

The safety profile of this compound is favorable compared to older progestins. It has been associated with minimal effects on lipid metabolism and coagulation factors, making it a preferred choice for women concerned about cardiovascular risks associated with hormonal contraceptives . Adverse effects such as headaches and nausea are reported at low frequencies and often decrease over time .

Comparative Studies

Comparative studies between this compound/ethinyl estradiol and other COCs containing more androgenic progestins like norgestrel reveal significant differences in lipid profiles. This compound formulations consistently improve high-density lipoprotein (HDL) cholesterol levels while formulations containing norgestrel may adversely affect these levels .

作用机制

诺孕酯通过模拟天然激素孕激素发挥作用。它与体内的孕激素受体结合,导致下丘脑促性腺激素释放激素 (GnRH) 的抑制。这反过来会减少黄体生成素 (LH) 和卵泡刺激素 (FSH) 的释放,从而阻止排卵。 此外,诺孕酯会改变宫颈粘液和子宫内膜,使其不利于精子穿透和植入 .

相似化合物的比较

诺孕酯经常与其他孕激素进行比较,例如去氧孕烯、炔诺酮和炔诺孕酮。这些化合物共享一些共同的特性,但也存在明显的差异:

去氧孕烯: 另一种第三代孕激素,具有微弱的雄激素活性。它是一种前药,在体内转化为其活性形式。

炔诺酮: 以其高效力和对孕激素受体强大的结合亲和力而闻名。

炔诺孕酮: 具有抗雄激素特性,用于治疗子宫内膜异位症.

诺孕酯的独特之处: 诺孕酯的独特之处在于其微弱的雄激素活性及其能够转化为活性代谢产物,如 17-脱乙酰诺孕酯和炔诺酮。 这使其成为避孕药制剂的首选,这些制剂与雄激素性相关的副作用更少 .

生物活性

Norgestimate is a synthetic progestin that is primarily used in oral contraceptives. Its biological activity is characterized by its selective binding to progestin receptors, minimal androgenic effects, and overall safety profile. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy in contraceptive use, and implications for health.

This compound exhibits a high degree of selectivity for progestin receptors, which allows it to exert its effects with minimal androgenic activity. This selectivity is crucial as it reduces the risk of side effects commonly associated with androgenic progestins, such as weight gain and adverse lipid profiles.

- Progestational Activity : this compound binds effectively to progestin receptors in target tissues. In preclinical studies, it has been shown to stimulate the endometrium and inhibit ovulation by preventing the preovulatory surge of luteinizing hormone (LH) .

- Androgenicity : Compared to other progestins like levonorgestrel and gestodene, this compound has significantly lower affinity for androgen receptors. This results in negligible androgenic effects, making it a favorable option for women concerned about such side effects .

Clinical Efficacy and Safety

This compound is often combined with ethinyl estradiol in contraceptive formulations. Clinical trials have demonstrated its effectiveness and safety profile:

- Contraceptive Efficacy : A large-scale study involving 59,701 women reported a Pearl Index of 0.25 pregnancies per 100 woman-years for this compound/ethinyl estradiol formulations, indicating high efficacy .

- Tolerability : The same study noted minimal adverse effects on weight, blood pressure, and lipid metabolism. Most women experienced reduced menstrual bleeding intensity and cycle length over six cycles .

- Comparison with Other Progestins : this compound has shown statistically significant improvements in high-density lipoprotein (HDL) cholesterol levels compared to formulations containing more androgenic progestins .

Case-Control Studies on Thromboembolic Risk

A case-control study assessed the risk of venous thromboembolism (VTE) associated with this compound-containing oral contraceptives compared to transdermal systems. The findings indicated that users of this compound had a lower risk of VTE (odds ratio 1.0) compared to those using transdermal systems (odds ratio 2.0) .

Acne Treatment Efficacy

This compound has also been studied for its efficacy in treating moderate acne vulgaris. A randomized controlled trial demonstrated that women taking this compound/ethinyl estradiol experienced significant reductions in acne lesions compared to placebo . The treatment group showed a mean decrease in inflammatory lesions by 62% over six months .

Summary Table of Key Findings

| Parameter | This compound | Comparison (Levonorgestrel) |

|---|---|---|

| Progestational Activity | High | Moderate |

| Androgenic Activity | Minimal | Higher |

| Pearl Index (Contraceptive Efficacy) | 0.25 pregnancies/100 woman-years | Variable |

| HDL Cholesterol Effect | Statistically significant increase | Decrease |

| Acne Treatment Efficacy | Significant reduction in lesions | Not applicable |

属性

IUPAC Name |

[(3E,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO3/c1-4-22-12-10-19-18-9-7-17(24-26)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)27-15(3)25/h2,14,18-21,26H,4,6-13H2,1,3H3/b24-17+/t18-,19+,20+,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQQMECNKUGGKA-NMYWJIRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OC(=O)C)CCC4=C/C(=N/O)/CC[C@H]34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046922 | |

| Record name | Norgestimate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Norgestimate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015092 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.31e-03 g/L | |

| Record name | Norgestimate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015092 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Progesterone analogs like norgestimate decrease the frequency of gonadotropin releasing hormone pulses from the hypothalamus, decreasing follicle stimulating hormone and luteinizing hormone. These actions prevent ovulation. Norgestimate suppresses the hypothalamo-pituitary-axis, reducing androgen synthesis. It also induces production of sex hormone binding globulin, which decreases free testosterone. These actions together result in less testosterone being available to stimulate sebaceous glands, resulting in effective treatment of some forms of acne., Combination oral contraceptives act by suppression of gonadotropins. Although the primary mechanism of this action is inhibition of ovulation, other alterations include changes in the cervical mucus (which increase the difficulty of sperm entry into the uterus) and the endometrium (which reduce the likelihood of implantation)., Receptor binding studies, as well as studies in animals and humans, have shown that norgestimate and 17-deacetyl norgestimate, the major serum metabolite, combine high progestational activity with minimal intrinsic androgenicity. Norgestimate, in combination with ethinyl estradiol, does not counteract the estrogen-induced increases in sex hormone binding globulin (SHBG), resulting in lower serum testosterone., Progestins enter target cells by passive diffusion and bind to cytosolic (soluble) receptors that are loosely bound in the nucleus. The steroid receptor complex initiates transcription, resulting in an increase in protein synthesis. /Progestins/, Progestins are capable of affecting serum concentrations of other hormones, particularly estrogen. Estrogenic effects are modified by the progestins, either by reducing the availability or stability of the hormone receptor complex or by turning off specific hormone-responsive genes by direct interaction with the progestin receptor in the nucleus. In addition, estrogen priming is necessary to increase progestin effects by upregulating the number of progestin receptors and/or increasing progesterone production, causing a negative feedback mechanism that inhibits estrogen receptors. /Progestins/ | |

| Record name | Norgestimate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00957 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Norgestimate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from methylene chloride | |

CAS No. |

107382-52-5, 35189-28-7, 20799-27-3 | |

| Record name | Norgestimate, E- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107382525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norgestimate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00957 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Norgestimate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-13-ethyl-17α-hydroxy-18,19-dinor-pregn-4-en-20-yn-3-one oxime acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [(3E,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORGESTIMATE, E- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NKX8DN6TY9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Norgestimate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Norgestimate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015092 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

214-218 °C, 216 °C | |

| Record name | Norgestimate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00957 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Norgestimate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Norgestimate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015092 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。